(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate
Overview
Description
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of Fmoc-OBt, also known as (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate or 9-Fluorenylmethyl 1-benzotriazolyl carbonate, is the amine group in organic compounds . The compound is frequently used as a protecting group for amines during organic synthesis .
Mode of Action
Fmoc-OBt interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions . The reaction liberates HCl, which is neutralized by the base .
Biochemical Pathways
The introduction of the Fmoc group to the amine forms a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process . This allows for the selective manipulation of other functional groups in the molecule without affecting the amine .
Pharmacokinetics
It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-OBt’s action is the protection of the amine group during organic synthesis . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group . This allows for the synthesis of complex organic compounds without unwanted side reactions involving the amine .
Action Environment
The action of Fmoc-OBt is influenced by several environmental factors. For instance, the presence of a base is necessary for both the introduction and removal of the Fmoc group . Additionally, Fmoc-Cl, used to introduce the Fmoc group, is sensitive to moisture and heat . Therefore, the reaction conditions must be carefully controlled to ensure successful protection and deprotection of the amine .
Biochemical Analysis
Biochemical Properties
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with acylating agents, enhancing their reactivity and efficiency in peptide bond formation . The nature of these interactions is primarily through covalent bonding, where the compound acts as a coupling reagent, promoting the formation of stable peptide bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . These changes can lead to variations in cellular energy production and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting proteases involved in peptide degradation . This inhibition leads to an increase in peptide stability and prolongs their functional activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance peptide synthesis without significant adverse effects . At high doses, it can cause toxicity, leading to cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, influencing their activity and altering metabolic flux . The compound can also affect metabolite levels, leading to changes in the concentrations of key metabolic intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, enhancing its functional specificity.
Properties
IUPAC Name |
benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPZTVPSAKHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412224 | |
Record name | Fmoc-OBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-71-5 | |
Record name | Fmoc-OBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluorenylmethyl 1-benzotriazolyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Fmoc-OBt favored for introducing the Fmoc protecting group onto amines and amino acids in peptide synthesis?
A1: Fmoc-OBt exhibits several advantages that make it a preferred choice:
- High Reactivity: Fmoc-OBt readily reacts with primary amines, forming the Fmoc-protected amine derivative. This reactivity stems from the benzotriazole moiety, which acts as a leaving group, facilitating the reaction. []
- Mild Conditions: The reaction proceeds efficiently under mild conditions, typically at room temperature and in the presence of a base. This minimizes the risk of side reactions or racemization, critical factors in peptide synthesis. []
- Solubility: Fmoc-OBt is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane. This solubility facilitates the reaction and purification processes. []
Q2: What are the safety concerns regarding Fmoc-OBt handling and storage?
A2: While Fmoc-OBt is a valuable reagent, it does pose some safety concerns:
- Irritant: Fmoc-OBt is classified as an irritant to the eyes, skin, and respiratory system. Direct contact can lead to redness, itching, or discomfort. Inhalation may irritate the respiratory tract. []
- Storage: To maintain its stability and minimize potential hazards, Fmoc-OBt should be stored at a low temperature (2-8°C) in a dry environment. []
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